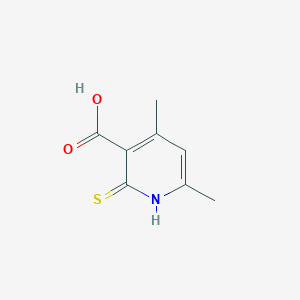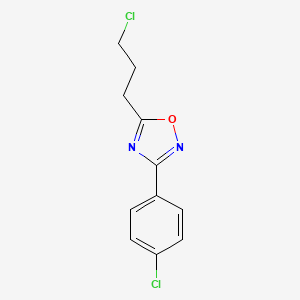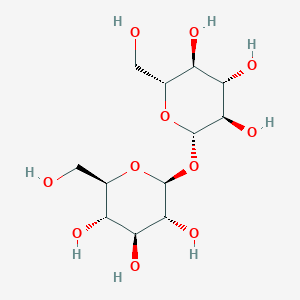
6-Chloro-2-methoxynicotinaldehyde
Übersicht
Beschreibung
6-Chloro-2-methoxynicotinaldehyde is a heterocyclic derivative and can be used as a pharmaceutical intermediate . It is a useful research chemical .
Synthesis Analysis
The synthesis of 6-chloro-2-methoxynicotinaldehyde can be achieved from 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE and Sodium Methoxide .Molecular Structure Analysis
The molecular formula of 6-Chloro-2-methoxynicotinaldehyde is C7H6ClNO2 . The molecular weight is 171.58 . The structure includes a heterocyclic ring .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 275.2±35.0 °C at 760 mmHg . The flash point is 120.2±25.9 °C . The exact mass is 171.008713 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
6-Chloro-2-methoxynicotinaldehyde (6-CMN) incorporates a pyridine ring, a common scaffold in many biologically active molecules . It can serve as a starting material for synthesizing novel compounds with potential therapeutic applications. The methoxy and chloro groups on the molecule can participate in various chemical reactions, allowing for diverse functionalization possibilities.
Medicinal Chemistry
The pyridine ring and aldehyde functional group in 6-CMN are frequently found in drugs. Researchers might investigate 6-CMN for its potential biological activity. This could involve screening it against different targets like enzymes or receptors to see if it has any medicinal properties. If it shows promising results, further studies could explore its mechanism of action and optimize its structure for better potency and selectivity.
Material Science
The aromatic ring structure of 6-CMN might contribute to electronic properties that could be useful in material science applications. Researchers could explore if 6-CMN can be incorporated into polymers or other materials to create new functionalities.
Pharmaceutical Intermediate
6-CMN is a heterocyclic derivative and can be used as a pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical compounds .
Computational Chemistry
6-CMN can be used in computational chemistry for simulation visualizations . Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations .
Safety Research
6-CMN can be used in safety research. It has certain hazard statements associated with it, such as “Harmful if swallowed”, “Causes skin irritation”, “May cause an allergic skin reaction”, “Causes serious eye irritation”, and "May cause respiratory irritation". Researchers can use this information to develop safer handling and usage procedures for this compound.
Safety and Hazards
The compound has been classified with the GHS07 symbol, indicating that it can cause harm if swallowed, skin irritation, allergic skin reaction, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Wirkmechanismus
Target of Action
This compound is a heterocyclic derivative and can be used as a pharmaceutical intermediate .
Mode of Action
It is known that the compound contains a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The chlorine atom is attached at the 6th position of the ring, while a methoxy group (OCH3) is attached at the 2nd position
Biochemical Pathways
As a pharmaceutical intermediate, it may be involved in the synthesis of various drugs, potentially affecting a wide range of biochemical pathways depending on the final product .
Pharmacokinetics
Its physicochemical properties such as molecular weight (17158 Da) and predicted density (1317±006 g/cm3) suggest that it may have reasonable bioavailability .
Result of Action
As a pharmaceutical intermediate, the effects of this compound would largely depend on the final drug that it is used to synthesize .
Action Environment
It is recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c to maintain its stability .
Eigenschaften
IUPAC Name |
6-chloro-2-methoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7-5(4-10)2-3-6(8)9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBARORPQMEWPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445994 | |
| Record name | 6-CHLORO-2-METHOXYNICOTINALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95652-81-6 | |
| Record name | 6-Chloro-2-methoxy-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95652-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-CHLORO-2-METHOXYNICOTINALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2-methoxypyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


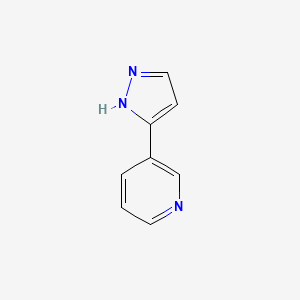
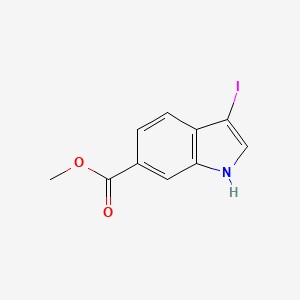


![[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid](/img/structure/B1353425.png)
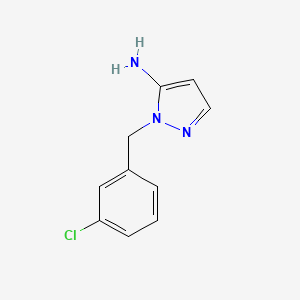
![7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1353429.png)
